molecular formula C10H11NO2S B1403891 Methyl 3-carbamothioyl-4-methylbenzoate CAS No. 1399181-36-2

Methyl 3-carbamothioyl-4-methylbenzoate

Cat. No.: B1403891
CAS No.: 1399181-36-2
M. Wt: 209.27 g/mol
InChI Key: LXXUZFMQVZJGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-carbamothioyl-4-methylbenzoate is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Analysis

A study on closely related compounds to Methyl 3-carbamothioyl-4-methylbenzoate, including O-methyl (4-methylbenzoyl)carbamothioate, highlighted the importance of intramolecular chalcogen bonding on their conformational preferences. The research utilized X-ray diffraction and quantum chemical calculations to understand the structural and conformational properties of these compounds, revealing a pseudo-anti conformation as the most stable form. This study provides insights into the role of chalcogen⋯chalcogen interactions in determining the conformational landscape of carbamothioate species (Channar et al., 2020).

Environmental Degradation Pathways

Investigation into the anaerobic degradation pathway of 4-methylbenzoate in a denitrifying bacterium uncovered a specific 4-methylbenzoyl-CoA degradation pathway. This pathway is crucial for understanding the biodegradation processes of similar compounds in the environment, highlighting the adaptation and induction of specific proteins for the degradation of 4-methylbenzoate and offering insights into microbial metabolism and potential bioremediation strategies (Lahme et al., 2012).

Agricultural Applications through Nanoparticle Delivery Systems

Research into the encapsulation of agricultural fungicides within solid lipid nanoparticles and polymeric nanocapsules, including compounds similar to this compound, demonstrated improved delivery mechanisms for these chemicals. This approach helps in enhancing the efficacy of fungicides, reducing environmental toxicity, and providing controlled release, which is essential for sustainable agricultural practices (Campos et al., 2015).

Insecticidal Activity Exploration

The synthesis and evaluation of various derivatives of compounds similar to this compound, such as methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, have provided insights into the stereochemical basis for insecticidal activity. This research contributes to the development of more effective and selective insecticides, highlighting the potential applications of such compounds in pest control (Hasan et al., 1996).

Properties

IUPAC Name

methyl 3-carbamothioyl-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-6-3-4-7(10(12)13-2)5-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUZFMQVZJGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-cyano-4-methylbenzoate (compound 1.7, 880 mg, 5.02 mmol, 1.00 equiv) and O,O′-diethyl dithiophosphate (1.41 g, 8.29 mmol, 1.50 equiv) in THF/H2O (40 mL) was stirred at 80° C. (CAUTION: significant gas evolution occurs—this and all other reactions described herein should be carried out in well ventilated fume hoods). After 3 h, the organic solvent was removed under reduced pressure and the residual aqueous phase was extracted with 3×20 mL of ethyl acetate. The combined organic layers were concentrated under reduced pressure to yield 0.85 g (79%) of the title compound as a light yellow solid.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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